molecular formula C24H31NO6 B14019067 tert-butyl N-[2-[3-[3-(3,4-dimethoxyphenyl)propanoyl]phenoxy]ethyl]carbamate

tert-butyl N-[2-[3-[3-(3,4-dimethoxyphenyl)propanoyl]phenoxy]ethyl]carbamate

Cat. No.: B14019067
M. Wt: 429.5 g/mol
InChI Key: PUXBKKPILONKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-[3-[3-(3,4-dimethoxyphenyl)propanoyl]phenoxy]ethyl]carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a phenoxyethyl group, and a dimethoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[3-[3-(3,4-dimethoxyphenyl)propanoyl]phenoxy]ethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-[3-[3-(3,4-dimethoxyphenyl)propanoyl]phenoxy]ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-[3-[3-(3,4-dimethoxyphenyl)propanoyl]phenoxy]ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate and phenoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of various substituted carbamates and ethers.

Scientific Research Applications

tert-Butyl N-[2-[3-[3-(3,4-dimethoxyphenyl)propanoyl]phenoxy]ethyl]carbamate is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a protecting group for amines.

    Biology: In the study of enzyme inhibition and protein modification.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[3-[3-(3,4-dimethoxyphenyl)propanoyl]phenoxy]ethyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making it useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • tert-Butyl N-(4,4-diethoxybutyl)carbamate
  • tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate

Uniqueness

tert-Butyl N-[2-[3-[3-(3,4-dimethoxyphenyl)propanoyl]phenoxy]ethyl]carbamate is unique due to its specific structural features, such as the presence of both a dimethoxyphenyl group and a phenoxyethyl group. These structural elements confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C24H31NO6

Molecular Weight

429.5 g/mol

IUPAC Name

tert-butyl N-[2-[3-[3-(3,4-dimethoxyphenyl)propanoyl]phenoxy]ethyl]carbamate

InChI

InChI=1S/C24H31NO6/c1-24(2,3)31-23(27)25-13-14-30-19-8-6-7-18(16-19)20(26)11-9-17-10-12-21(28-4)22(15-17)29-5/h6-8,10,12,15-16H,9,11,13-14H2,1-5H3,(H,25,27)

InChI Key

PUXBKKPILONKIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=CC(=C1)C(=O)CCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.